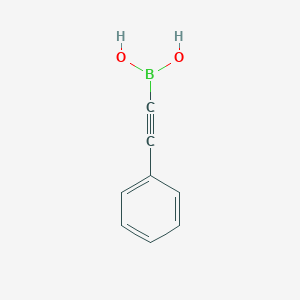

2-phenylethynylboronic Acid

Beschreibung

2-Phenylethynylboronic acid (C₈H₅BO₂) is a boronic acid derivative featuring a phenyl group substituted with an ethynyl (C≡C) moiety at the ortho position. This structural motif confers unique electronic and steric properties, making it valuable in cross-coupling reactions such as Suzuki-Miyaura couplings. The ethynyl group acts as a strong electron-withdrawing substituent, enhancing the electrophilicity of the boron atom and influencing regioselectivity in organic syntheses.

Eigenschaften

CAS-Nummer |

918487-96-4 |

|---|---|

Molekularformel |

C8H7BO2 |

Molekulargewicht |

145.95 g/mol |

IUPAC-Name |

2-phenylethynylboronic acid |

InChI |

InChI=1S/C8H7BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,10-11H |

InChI-Schlüssel |

CXOBYLLDELSMPA-UHFFFAOYSA-N |

Kanonische SMILES |

B(C#CC1=CC=CC=C1)(O)O |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Chemical Reactions of 2-Phenylethynylboronic Acid

2-Phenylethynylboronic acid participates in several key reactions, including Suzuki-Miyaura cross-coupling and Sonogashira coupling.

Suzuki-Miyaura Cross-Coupling

This reaction involves the coupling of 2-phenylethynylboronic acid with aryl halides in the presence of palladium catalysts. It is widely used for forming carbon-carbon bonds.

| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Aryl Bromide | Pd(OAc)₂ | Cs₂CO₃ | Ethanol | 80-90 |

| 2 | Aryl Chloride | PdCl₂ | Na₂CO₃ | Toluene | 60-70 |

Sonogashira Coupling

This reaction involves the coupling of terminal alkynes with aryl halides. 2-Phenylethynylboronic acid can be used as a precursor to form complex alkynyl compounds.

| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Aryl Iodide | PdCl₂(PPh₃)₂ | Et₃N | Ethanol | 85-95 |

| 2 | Aryl Bromide | Pd(OAc)₂ | DIPEA | Toluene | 70-80 |

Fluorescent Compounds

Extending conjugation with an alkynyl group can decrease quantum yield and increase excitation and emission wavelengths, making it useful for designing fluorescent sensors .

Pharmaceutical Intermediates

The compound is used in the synthesis of complex pharmaceutical intermediates through Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in drug molecules .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The ethynyl group in 2-phenylethynylboronic acid enhances electrophilicity more than ethyl (electron-donating) but less than sulfonyl or formyl groups.

- Steric hindrance is moderate compared to bulkier substituents like tert-butyl.

Reactivity in Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura couplings. Substituents critically influence reaction efficiency and product selectivity:

- 2-Phenylethynylboronic Acid : Predicted to exhibit high reactivity due to electron-withdrawing effects, accelerating transmetallation steps. Similar ethynyl-substituted analogs (e.g., 4-ethynylphenylboronic acid) are documented in palladium-catalyzed cross-couplings.

- 2-Ethylphenylboronic Acid : Slower reaction kinetics due to electron-donating ethyl groups but useful in less electrophilic systems.

- 2-Formylphenylboronic Acid : High reactivity but prone to side reactions (e.g., aldol condensation) due to the formyl group.

- Phenylboronic Acid: Baseline catalyst in benzimidazole and xanthenone syntheses, as demonstrated in Goswami et al. (2011a).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.